molecular formula C12H25N3O3S B6112147 N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

Cat. No. B6112147
M. Wt: 291.41 g/mol
InChI Key: QBXDATZYOPTKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide, also known as BIS-2, is a chemical compound that has been synthesized for research purposes. This compound has been found to have potential applications in scientific research due to its unique properties.

Mechanism of Action

N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide acts by inhibiting the activity of certain ion channels in the brain, specifically the voltage-gated sodium channels. These channels are responsible for the generation and propagation of action potentials in neurons. By inhibiting the activity of these channels, N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide reduces the excitability of neurons and decreases the likelihood of action potential generation. N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide also affects the release of neurotransmitters by inhibiting the activity of calcium channels, which are involved in the release of neurotransmitters from presynaptic terminals.
Biochemical and Physiological Effects:
N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the excitability of neurons and decrease the likelihood of action potential generation. N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide also affects the release of neurotransmitters by inhibiting the activity of calcium channels. In addition, N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide has been found to have an effect on the activity of certain enzymes, including proteases and phosphatases.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide has several advantages for use in lab experiments. It is a highly specific inhibitor of voltage-gated sodium channels, which makes it a valuable tool for studying the function of these channels. N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide also has a long half-life, which allows for prolonged experiments. However, N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide has some limitations as well. It is a relatively new compound, and its effects on other ion channels and enzymes are not well understood. In addition, N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide is not readily available and is expensive to synthesize.

Future Directions

There are several future directions for research on N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide. One area of research could focus on the effects of N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide on other ion channels and enzymes. Another area of research could focus on the development of new compounds that are similar to N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide but have improved properties, such as increased specificity or reduced cost. Finally, N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide could be used in combination with other compounds to study the effects of multiple inhibitors on neuronal function.

Synthesis Methods

N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide can be synthesized using a multi-step process that involves several chemical reactions. The starting material for the synthesis is piperidine, which is reacted with sec-butyl chloride to form N-sec-butylpiperidine. This intermediate is then reacted with dimethylamine and sulfur dioxide to form N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide, also known as N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide. The synthesis of N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an inhibitory effect on the activity of certain ion channels in the brain, which makes it a useful tool for studying the function of these channels. N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide has also been found to have an effect on the release of neurotransmitters, which makes it a valuable tool for studying the mechanisms of neurotransmitter release and the regulation of synaptic transmission.

properties

IUPAC Name

N-butan-2-yl-1-(dimethylsulfamoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O3S/c1-5-10(2)13-12(16)11-7-6-8-15(9-11)19(17,18)14(3)4/h10-11H,5-9H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXDATZYOPTKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCCN(C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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